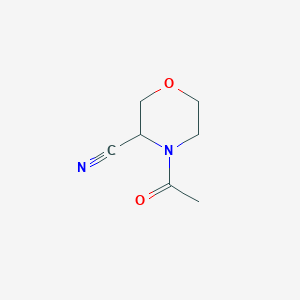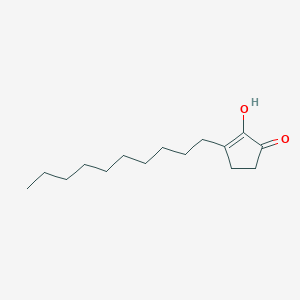
Ethyl 1-cyanocyclohexanecarboxylate
概要
説明
Ethyl 1-cyanocyclohexanecarboxylate is a chemical compound with the formula C10H15NO2 . It has a molecular weight of 181.23 . This compound contains 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Molecular Structure Analysis
The molecular structure of Ethyl 1-cyanocyclohexanecarboxylate includes a six-membered cyclohexane ring, an ester group, and a nitrile group . The InChI code for this compound is 1S/C10H15NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-7H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1-cyanocyclohexanecarboxylate is a liquid at room temperature . . The compound should be stored in a sealed container in a dry environment between 2-8°C .科学的研究の応用
Enantioselective Synthesis and Attractants
Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a structurally related compound to Ethyl 1-cyanocyclohexanecarboxylate, has been identified as a potent attractant for the Mediterranean fruit fly. This compound was synthesized through a process involving an asymmetric Diels–Alder reaction, demonstrating its potential application in the development of eco-friendly pest control strategies A. Raw, E. Jang, 2000.
Metabolite Analysis in Ethylene Biosynthesis
In the context of plant physiology, a comprehensive methodology for analyzing metabolites and enzyme activities related to ethylene biosynthesis has been updated. This includes protocols for the measurement of key metabolites such as 1-aminocyclopropane-1-carboxylic acid, which is structurally similar to Ethyl 1-cyanocyclohexanecarboxylate, highlighting its significance in understanding plant growth and development I. Bulens et al., 2011.
Polymer Synthesis and Functionalization
Research on the synthesis and polymerization of new cyclic esters containing functional groups (e.g., hydroxyl, amino, and carboxyl) derived from cyclohexanone derivatives, akin to Ethyl 1-cyanocyclohexanecarboxylate, has been documented. This work underscores the potential of such compounds in designing hydrophilic aliphatic polyesters with specific properties, thus opening new avenues in material science M. Trollsås et al., 2000.
Mechanistic Insights in Catalysis
A study focused on the adsorption estimations during the competitive hydrogenation of cyclohexanone and its alkyl derivatives provides insights into the influence of substituents on catalytic processes. Such investigations are crucial for understanding the reactivity and selectivity in catalyzed reactions involving cyclic compounds similar to Ethyl 1-cyanocyclohexanecarboxylate, thereby enhancing the efficiency of industrial chemical processes T. Chihara, Kazunori Tanaka, 1979.
Autoxidation Mechanisms
Research elucidating the autoxidation mechanism of ethylbenzene, which shares similarities in chemical behavior with Ethyl 1-cyanocyclohexanecarboxylate, revealed the formation of ketones and alcohols. Understanding such mechanisms is vital for the development of safer and more efficient oxidative processes in organic synthesis I. Hermans et al., 2007.
Safety and Hazards
This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or if it comes into contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
ethyl 1-cyanocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMUZAFIHZTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451229 | |
| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyanocyclohexanecarboxylate | |
CAS RN |
1130-21-8 | |
| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-cyanocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)
![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)


![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)

![3-Phenyl-1-(pyridin-2-yl)-5H-indeno[1,2-c]pyridine](/img/structure/B1624689.png)





![L-Proline, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1624703.png)